molecular formula C10H17N B8607770 N,6,6-trimethylhept-2-en-4-yn-1-amine

N,6,6-trimethylhept-2-en-4-yn-1-amine

Cat. No. B8607770
M. Wt: 151.25 g/mol
InChI Key: XQRHBYHDDOJZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,6,6-trimethylhept-2-en-4-yn-1-amine is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,6,6-trimethylhept-2-en-4-yn-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,6,6-trimethylhept-2-en-4-yn-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

N,6,6-trimethylhept-2-en-4-yn-1-amine

InChI

InChI=1S/C10H17N/c1-10(2,3)8-6-5-7-9-11-4/h5,7,11H,9H2,1-4H3

InChI Key

XQRHBYHDDOJZTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC=CCNC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reacting 1-bromo-6,6-dimethylhept-2-en-4-yne with excess methylamine to form N-methyl-N-(6,6-dimethylhept-2-en-4-ynyl)amine.
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Synthesis routes and methods II

Procedure details

24.3 g of 1-bromo-6,6-dimethylhept-2-en-4-yne in 750 ml of ethanol are added at -50° to 245 ml of a 33% ethanolic solution of methylamine and the mixture stirred in a closed vessel at 55° for 3 hours. The resulting mixture is concentrated in a rotary evaporator and the residue taken up with chloroform and washed with 1 N NaOH and saturated NaCl. After drying over MgSO4 the crude product is purified by chromatography on kieselgel (eluant toluene/ethylacetate; 4/1). A colourless oil is obtained (trans- and cis compound in ratio 3:1).
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ethanolic solution
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750 mL
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